![molecular formula C13H12ClFN2O B7537934 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as PNU-74654, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrole carboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and targeting cancer stem cells. Inflammation is another area of research where 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has shown promise, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide induces DNA damage and apoptosis in cancer cells, while reducing inflammation and oxidative stress in other disease models. Additionally, 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, reduction of inflammation, and modulation of signaling pathways. In cancer cells, 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to induce DNA damage and apoptosis, while reducing the activity of cancer stem cells. Inflammation is another area where 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has shown promise, with studies demonstrating its ability to reduce inflammation and oxidative stress in animal models of arthritis and colitis. Additionally, 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Advantages and Limitations for Lab Experiments
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its high yield and purity, which make it a valuable compound for scientific research. Additionally, 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to have a broad range of potential therapeutic applications, making it a versatile compound for studying various diseases. However, there are also limitations to using 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in lab experiments, including its potential toxicity and the need for further research to determine optimal dosages and treatment protocols.
Future Directions
There are several future directions for research on 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosages and treatment protocols for 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, as well as its potential side effects and toxicity. Other areas of research could focus on the development of new compounds based on the structure of 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, as well as the identification of new targets for PARP inhibition. Overall, 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has significant potential for future research in various areas of scientific inquiry.
Synthesis Methods
The synthesis of 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 2-fluorobenzylamine with 4-chloropyrrole-2-carboxylic acid followed by N-methylation of the resulting intermediate using formaldehyde and sodium cyanoborohydride. The final product is obtained after purification using chromatography techniques. The synthesis of 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been optimized for high yield and purity, making it a valuable compound for scientific research.
properties
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-17(8-9-4-2-3-5-11(9)15)13(18)12-6-10(14)7-16-12/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFVHMRZMNGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC(=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
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